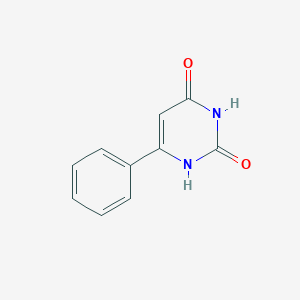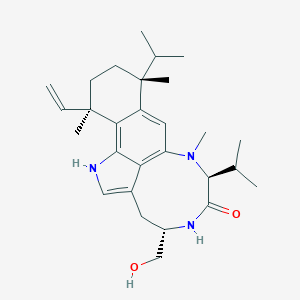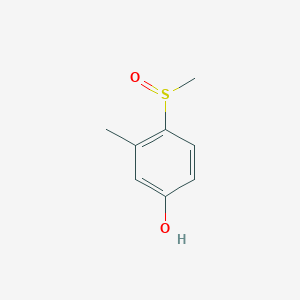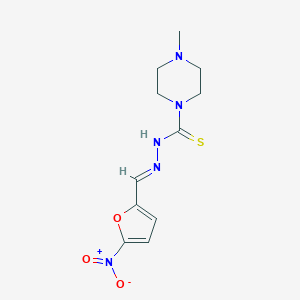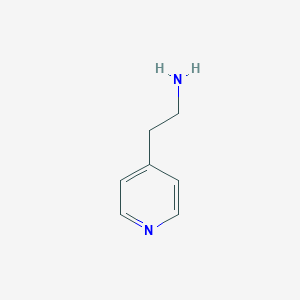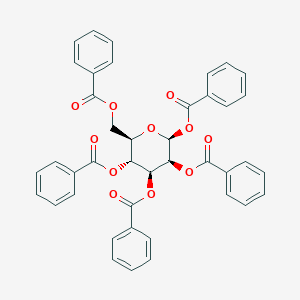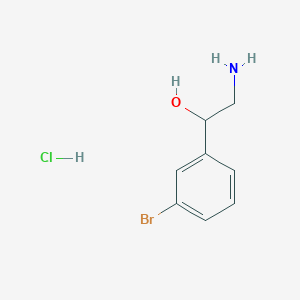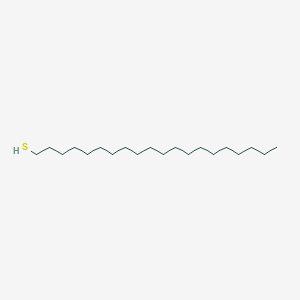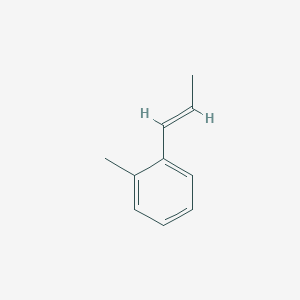
2-Methyl-trans-beta-methylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-trans-beta-methylstyrene is a chemical compound that belongs to the class of styrene derivatives. It is also known as 2-Methyl-1,3-pentadiene. This compound has a unique structure that makes it an important intermediate in the synthesis of various organic compounds. 2-Methyl-trans-beta-methylstyrene is used in the production of resins, polymers, and plastics.
Wirkmechanismus
The mechanism of action of 2-Methyl-trans-beta-methylstyrene is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amino acids and proteins. This reaction leads to the formation of adducts that can alter the structure and function of proteins. This can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Methyl-trans-beta-methylstyrene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties. 2-Methyl-trans-beta-methylstyrene has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its high purity, low cost, and availability. This compound is also stable and can be stored for long periods of time. However, the limitations of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its toxicity and potential health hazards. This compound should be handled with care and proper safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-trans-beta-methylstyrene. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential of this compound in the development of novel drugs and pharmaceuticals. Additionally, the use of 2-Methyl-trans-beta-methylstyrene in the production of resins, polymers, and plastics can be further optimized to improve the properties of these materials. Further research can also be conducted to explore the potential of 2-Methyl-trans-beta-methylstyrene in other applications such as agriculture and food industry.
Conclusion:
In conclusion, 2-Methyl-trans-beta-methylstyrene is an important intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has been shown to have various biochemical and physiological effects. The synthesis method, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-Methyl-trans-beta-methylstyrene have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and pharmaceuticals and the optimization of its use in various applications.
Synthesemethoden
The synthesis of 2-Methyl-trans-beta-methylstyrene involves the reaction between 2-Methyl-1,3-butadiene and acetic acid. This reaction is catalyzed by a strong acid such as sulfuric acid. The reaction produces 2-Methyl-trans-beta-methylstyrene as the main product. The purity of the product can be improved by distillation.
Wissenschaftliche Forschungsanwendungen
2-Methyl-trans-beta-methylstyrene has been widely used in scientific research. It has been used as an intermediate in the synthesis of various organic compounds. It is also used in the production of resins, polymers, and plastics. 2-Methyl-trans-beta-methylstyrene has been used as a starting material for the synthesis of polymeric materials with unique properties. It has also been used in the synthesis of novel drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
14918-24-2 |
|---|---|
Produktname |
2-Methyl-trans-beta-methylstyrene |
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
InChI-Schlüssel |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
Isomerische SMILES |
C/C=C/C1=CC=CC=C1C |
SMILES |
CC=CC1=CC=CC=C1C |
Kanonische SMILES |
CC=CC1=CC=CC=C1C |
Synonyme |
1-Methyl-2-(1-propenyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



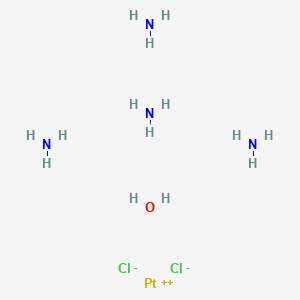
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

